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Compound of Interest

Compound Name: JNJ-54119936

Cat. No.: B10825128

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-54119936 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related
Orphan Receptor gamma t (RORyt), a key transcription factor in the differentiation and function
of T helper 17 (Th17) cells. Th17 cells are critical drivers of inflammation in numerous
autoimmune diseases, making RORYyt an attractive therapeutic target. This document provides
a comprehensive technical overview of the chemical structure, biological properties, and
experimental methodologies associated with INJ-54119936, positioning it as a valuable
chemical probe for studying RORYyt biology and a potential starting point for drug discovery
programs.

Chemical Structure and Physicochemical Properties

JNJ-54119936 is a complex small molecule with the chemical formula C33H31CIN4O3. Its
structure features a central quinoline core with multiple substituted aromatic rings.

Table 1: Chemical and Physicochemical Properties of INJ-54119936
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Property Value Source

Molecular Formula C33H31CIN403

Molecular Weight 580.22 g/mol [1]
CC(N1CCC(CC1)--INVALID-

LINK--

SMILES [1]
(clcec2ce(cl)c(c(Celeec(ccl)n
1lccenl)e(n2)OC)[CI)O)=0
QBIGUDRHHJITXKG-

InChiKey [1]
UUWRZZSWSA-N

Solubility Soluble in DMSO upto 10 mM  [1]
As a dry powder or in DMSO
stock solution (10 mM) at

Storage [1]

-20°C. Limit to one freeze-thaw

cycle per aliquot.

Note: Detailed aqueous solubility and permeability data are not publicly available.

Biological Activity and Selectivity

JNJ-54119936 acts as an inverse agonist of RORyt, potently inhibiting its transcriptional

activity. Its biological activity has been characterized through a series of in vitro and cellular

assays.

Table 2: In Vitro and Cellular Activity of INJ-54119936

Assay Parameter Value
ThermoFluor Binding Assay gKD for RORC 5.3nM
1-Hybrid LBD Assay IC50 30 nM
Human Whole Blood (hWB)
IC50 332 nM
Assay
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JNJ-54119936 demonstrates high selectivity for RORyt over other members of the ROR family.

Table 3: Selectivity Profile of INJ-54119936

Target Parameter Value
RORA TF gKD > 75 uM
RORB TF gKD > 75 UM

Off-target screening against a panel of kinases and GPCRs has revealed a clean profile at
concentrations up to 10 uM, with the closest off-targets being TMEM97 (Ki = 636.66 nM) and
SIGMAR1 (Ki = 3125.58 nM).[2]

Mechanism of Action: The RORyt Signaling Pathway

RORVyt is a master regulator of Th17 cell differentiation. Upon activation, naive T cells, in the
presence of cytokines like IL-6 and TGF-[3, upregulate RORyt. RORyt then binds to specific
DNA sequences (ROR response elements) in the promoter regions of target genes, driving the
expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. As an inverse
agonist, JNJ-54119936 binds to the ligand-binding domain of RORyt, stabilizing it in an inactive
conformation and preventing the recruitment of coactivators necessary for gene transcription.
This leads to a downstream reduction in Th17 cytokine production.
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RORyt signaling pathway and the inhibitory action of JINJ-54119936.
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Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize INJ-
54119936.

ThermoFluor® Binding Assay

This assay measures the binding affinity of a ligand to a protein by monitoring the thermal

stability of the protein.

Workflow:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b10825128?utm_src=pdf-body
https://www.benchchem.com/product/b10825128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

ThermoFluor Binding Assay Workflow

Prepare RORyt LBD Prepare serial dilutions
(Ligand Binding Domain) of INJ-54119936

Mix RORyt LBD, JNJ-54119936,
and SYPRO Orange dye

Run thermal melt protocol
in a gPCR instrument

Analyze fluorescence data
to determine melting temperature (Tm)

Calculate dissociation constant (Kd)
from Tm shifts

Click to download full resolution via product page

Workflow for the ThermoFluor Binding Assay.

Methodology:

e Protein: Recombinant human RORyt ligand-binding domain (LBD) is expressed and purified.

o Reagents: SYPRO Orange fluorescent dye, assay buffer (e.g., 10 mM HEPES pH 7.5, 150
mM NaCl).
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e Procedure: a. A reaction mixture is prepared containing the RORyt LBD, SYPRO Orange
dye, and varying concentrations of JINJ-54119936 in a multi-well PCR plate. b. The plate is
subjected to a temperature gradient (e.g., 25°C to 95°C) in a real-time PCR instrument. c.
Fluorescence is monitored as the temperature increases. As the protein unfolds, SYPRO
Orange binds to the exposed hydrophobic regions, causing an increase in fluorescence.

o Data Analysis: The melting temperature (Tm), the point at which 50% of the protein is
unfolded, is determined from the inflection point of the fluorescence curve. The change in Tm
at different compound concentrations is used to calculate the dissociation constant (Kd).

1-Hybrid Ligand-Binding Domain (LBD) Assay

This is a cell-based reporter gene assay to measure the functional activity of a compound on a
nuclear receptor.

Methodology:
e Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.
e Plasmids:

o An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the
RORyt LBD.

o Areporter plasmid containing a luciferase gene under the control of a Gal4 upstream
activating sequence (UAS).

e Procedure: a. Cells are co-transfected with the expression and reporter plasmids. b.
Transfected cells are treated with a dilution series of INJ-54119936. c. After an incubation
period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a
luminometer.

» Data Analysis: The inverse agonist activity of INJ-54119936 results in a dose-dependent
decrease in luciferase expression. The IC50 value is calculated from the dose-response
curve.

Human Whole Blood (hWB) Assay
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This ex vivo assay measures the effect of a compound on cytokine production in a
physiologically relevant environment.

Methodology:
o Sample: Freshly drawn human whole blood from healthy donors.

» Stimulation: The blood is stimulated to induce Th17 differentiation and IL-17 production (e.g.,
with anti-CD3 and anti-CD28 antibodies).

o Procedure: a. Whole blood is incubated with varying concentrations of INJ-54119936 for a
short pre-incubation period. b. The stimulating agents are added, and the blood is incubated
for an extended period (e.g., 24-48 hours) at 37°C in a CO2 incubator. c. Plasma is collected
by centrifugation.

» Data Analysis: The concentration of IL-17 in the plasma is quantified using an enzyme-linked
immunosorbent assay (ELISA). The IC50 value for the inhibition of IL-17 production is
determined from the dose-response curve.

In Vivo Studies

Preliminary in vivo studies have been conducted in rats. INJ-54119936 was tested at a dose of
1 mg/kg intravenously and 5 mg/kg orally.[1] Detailed pharmacokinetic parameters from these
studies are not publicly available.

Negative Control

For robust experimental design, a structurally similar but biologically inactive control compound,
JNJ-53721590, is recommended.

Table 4: Negative Control Compound Information
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Property Value
Compound Name JNJ-53721590
Molecular Weight 569.14 g/mol

Cnlcnccl--INVALID-LINK--
SMILES (clcec2c(cl)e(c(Celecc(ccl)nleecenl)c(n2)OC)
[CIhO

Conclusion

JNJ-54119936 is a highly potent and selective RORYyt inverse agonist with demonstrated in
vitro and cellular activity. Its well-characterized biological profile and the availability of a
matched negative control make it an excellent tool for investigating the role of RORyt in health
and disease. Further studies are warranted to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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